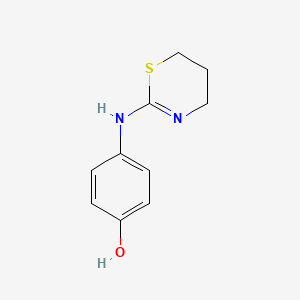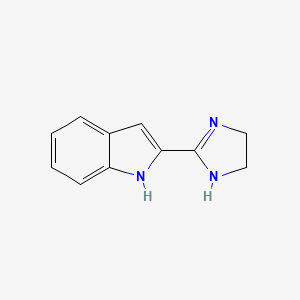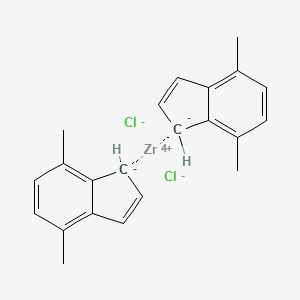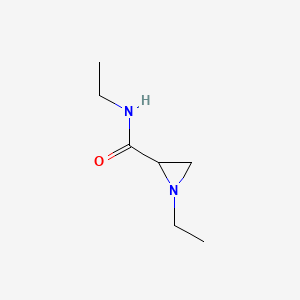
BB-K31
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BB-K31, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₄₃N₅O₁₃ and its molecular weight is 585.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Microarray Analysis in Lyme Disease Research
DNA microarray analysis has been utilized to study the adaptive genetic responses of Borrelia burgdorferi (Bb) B31, the bacteria responsible for Lyme disease, under various growth conditions. This research highlights the bacteria's genetic adaptability in different environments, including those simulating conditions found in ticks and mammalian hosts. A significant number of genes were found to be differentially regulated, emphasizing the importance of modulating the extracellular proteome in Bb's life cycle. Such studies offer insights into the complex strategies of Bb parasitism and can lead to the development of new hypotheses regarding the disease's transmission and persistence (Revel, Talaat, & Norgard, 2002).
Citizen Science in Ecological Monitoring
The rise of citizen science, facilitated by digital platforms, has expanded the scope and scale of ecological monitoring. Broad-scale bird monitoring projects, as an example, have demonstrated the significant contributions of volunteers to scientific research. These programs not only engage the public in science but also provide valuable data for ecological studies and conservation efforts. The research emphasizes the cost-effectiveness and high impact of longitudinal schemes like Breeding Bird Surveys in scientific literature, suggesting that such collaborative efforts can enhance our understanding of biodiversity and ecosystem health (Tulloch, Possingham, Joseph, Szabo, & Martin, 2013).
BBK32 Protein in Lyme Disease Pathogenesis
Investigations into the role of BBK32, a fibronectin-binding protein in Borrelia burgdorferi, have shed light on the molecular mechanisms underlying Lyme disease pathogenesis. Despite its high expression during mammalian infection, research demonstrates that B. burgdorferi lacking BBK32 retains full pathogenicity in mice, suggesting the presence of compensatory mechanisms or additional proteins that facilitate infection and survival within the host. This finding prompts further exploration of the bacterial proteins involved in Lyme disease, offering potential targets for therapeutic intervention (Li, Liu, Beck, Kantor, & Fikrig, 2006).
Novel Gene Expression in Cross-Species Cloning
Research on cross-species nuclear transfer in zebrafish has identified K31, a novel gene up-regulated in cloned embryos. This gene's characterization and its impact on embryo development offer insights into the challenges of cross-species cloning, including the inefficiencies in reprogramming events. Understanding the function and regulation of novel genes like K31 in cloned embryos could enhance the effectiveness of cross-species nuclear transfer, a technique with potential applications in conservation and the study of genetic diseases (Pei, Sun, Chen, Chen, Wang, Hu, & Zhu, 2008).
PDGF-BB in Bone Remodeling and Osteogenesis
A study on the role of PDGF-BB secreted by preosteoclasts highlights its significance in bone remodeling and osteogenesis. PDGF-BB induces the formation of a specific vessel subtype that is crucial for coupling angiogenesis and bone formation. This research underscores the potential of targeting PDGF-BB secretion pathways as a therapeutic strategy for treating osteoporosis and promoting bone health (Xie, Cui, Wang, Xia, Hu, Xian, Li, Xie, Crane, Wan, Zhen, Bian, Yu, Chang, Qiu, Pickarski, Duong, Windle, Luo, Liao, & Cao, 2014).
作用機序
Target of Action
BB-K31, also known as O-3-Amino-3-deoxy-α-D-glucopyranosyl- (1→6)-O- [6-amino-6-deoxy-α-D-glucopyranosyl- (1→4)]-N1- [ (2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine , is a biochemical used for proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
特性
| { "Design of the Synthesis Pathway": "The synthesis of BB-K31 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromo-2-chloroaniline", "2,4-dichloro-5-nitrophenol", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "sulfuric acid", "ethanol" ], "Reaction": [ "Step 1: 4-bromo-2-chloroaniline is reacted with 2,4-dichloro-5-nitrophenol in the presence of sodium hydroxide and potassium carbonate to form the intermediate product.", "Step 2: The intermediate product is then treated with acetic anhydride and sulfuric acid to form the final product, BB-K31.", "Step 3: The final product is purified by recrystallization from ethanol." ] } | |
CAS番号 |
50896-99-6 |
分子式 |
C₂₂H₄₃N₅O₁₃ |
分子量 |
585.6 |
同義語 |
O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2R)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine; _x000B_(R)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-(4-am |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


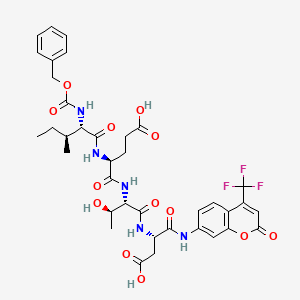
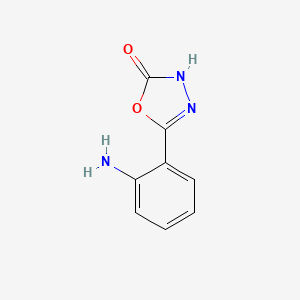
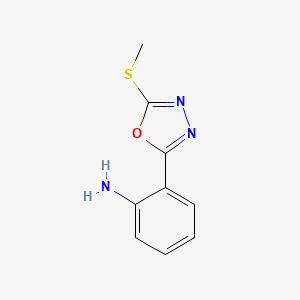
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)
